
7-(5-((4-(4-(N,N-二甲基磺酰胺)哌嗪-1-基)苯氧基)甲基)-1,3-二甲基-1H-吡唑-4-基)-1-(2-吗啉乙基)-3-(3-(萘-1-氧基)丙基)-1H-吲哚-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-1210477 is an inhibitor of the antiapoptotic Bcl-2 family protein myeloid cell leukemia-1 (Mcl-1; Ki = 0.43 nM and IC50 = 26.2 nM) that demonstrates >100-fold selectivity over other Bcl-2 family members (Kis > 0.66 µM for Bcl-2, Bcl-XL, Bcl-W, and Bfl-1). It has been shown to disrupt the interaction between Mcl-1 and pro-apoptotic BIM, inducing the hallmarks of apoptosis in Mcl-1-dependent multiple myeloma and non-small cell lung cancer cell lines.
A-1210477 is a potent and selective MCL-1 inhibitor. A-1210477 induces the hallmarks of intrinsic apoptosis and demonstrates single agent killing of multiple myeloma and non-small cell lung cancer cell lines. A-1210477 synergizes with the BCL-2/BCL-XL inhibitor navitoclax to kill a variety of cancer cell lines. A-1210477 is a potential therapeutics for the treatment of cancer. The anti-apoptotic protein MCL-1 is a key regulator of cancer cell survival and a known resistance factor for small-molecule BCL-2 family inhibitors such as ABT-263 (navitoclax), making it an attractive therapeutic target.
科学研究应用
Cancer Research: Targeting MCL-1 in Oncology
A-1210477 has been identified as a potent inhibitor of MCL-1, a member of the BCL-2 family of proteins. It exhibits high affinity (Ki = 0.43 nM) and selectivity, making it a valuable tool in cancer research . The compound is effective in inducing apoptosis in MCL-1-dependent cancer cell cultures, such as multiple myeloma H929, NSCLC H2110, and NSCLC H23, by inhibiting their survival .
Drug Synergy: Enhancing Efficacy of Other Anticancer Agents
This compound potentiates the effects of other BCL-2/BCL-XL inhibitors like ABT-263 (Navitoclax), leading to enhanced killing of cancer cells in cultures where ABT-263 alone is ineffective . This synergistic effect is crucial for developing combination therapies that can overcome resistance mechanisms in cancer cells.
Molecular Biology: Studying Protein-Protein Interactions
A-1210477 can be used to study the interactions between MCL-1 and pro-apoptotic proteins such as BIM. Disrupting these interactions in living cells can provide insights into the intrinsic pathways of apoptosis and the role of MCL-1 in maintaining cellular homeostasis .
Proteomics: Monitoring Protein Expression Changes
Treatment with A-1210477 has been shown to cause cellular MCL-1 upregulation, likely due to blocking its interaction with BH3-only proteins such as NOXA and MULE, which mediate MCL-1 ubiquitylation for proteasomal degradation . This effect can be studied using proteomic approaches to monitor changes in protein expression and stability.
作用机制
Target of Action
A-1210477 is a potent and selective inhibitor of MCL-1 . MCL-1, a member of the BCL-2 family, is an anti-apoptotic protein that is frequently amplified in cancer . It plays a key role in cancer cell survival .
Mode of Action
A-1210477 specifically binds to MCL-1 with an affinity of 0.45 nM , disrupting the MCL-1/BIM complexes . This disruption induces apoptosis only in cell lines that show dependency on MCL-1 protein . It also inhibits MCL-1/NOXA interactions .
Biochemical Pathways
The compound’s action affects the mitochondrial apoptotic pathway, which is controlled by the BCL-2 family proteins . By inhibiting MCL-1, A-1210477 disrupts the balance between pro-apoptotic and anti-apoptotic BCL-2 family proteins, triggering apoptosis .
Result of Action
A-1210477 induces apoptosis in multiple myeloma and non-small cell lung cancer cell lines . It also demonstrates single-agent killing of MCL-1-dependent cancer cells . Furthermore, it has been shown to synergize with navitoclax, a BCL-2/BCL-XL inhibitor, to induce apoptosis in various cancer cell lines .
Action Environment
The effectiveness of A-1210477 can be influenced by the cellular environment, particularly the expression levels of MCL-1. For instance, cell lines with high MCL-1 levels are less sensitive to BCL-2/BCL-XL antagonists but are sensitive to A-1210477 . .
属性
IUPAC Name |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVAWGSQPHFXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-((4-(4-(N,N-Dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid | |
Q & A
Q1: How does A-1210477 interact with its target MCL-1?
A1: A-1210477 binds directly to the BH3-binding groove of MCL-1, mimicking the interaction of pro-apoptotic BH3-only proteins. [] This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, freeing them to induce apoptosis. [, , , ]
Q2: What are the downstream effects of MCL-1 inhibition by A-1210477?
A2: By inhibiting MCL-1, A-1210477 promotes the activation of pro-apoptotic proteins like BAK and BAX. [, , ] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately triggering apoptosis. [, , ]
Q3: What is the molecular formula and weight of A-1210477?
A3: The molecular formula of A-1210477 is C43H49N7O7S, and its molecular weight is 792.0 g/mol.
Q4: What is known about the stability of A-1210477 under various conditions and potential formulation strategies to improve its stability, solubility, or bioavailability?
A4: While the research focuses on the biological activity of A-1210477, specific details regarding its stability under various conditions and formulation strategies are not explicitly provided.
Q5: Which cancer cell lines are sensitive to A-1210477 in vitro?
A5: A-1210477 has demonstrated efficacy against a variety of cancer cell lines in vitro, including:
- Acute Myeloid Leukemia (AML): OCI-AML3, MOLM13, MV4-11, HL-60, KG-1, Kasumi [, , , , ]
- Acute Lymphoblastic Leukemia (ALL): Bal-KHc []
- Multiple Myeloma: H929, MM.1S [, ]
- Cervical Cancer: HeLa, C33A, SiHa, CaSki []
- Esophageal Squamous Cell Carcinoma (ESCC): 4-nitroquinoline-1-oxide (4-NQO)-induced ESCC mouse model []
- Triple-Negative Breast Cancer (TNBC): MDA-MB-231 [, , ]
- Diffuse Large B Cell Lymphoma (DLBCL): U-2946 []
Q6: Has A-1210477 shown efficacy in vivo, and if so, in which animal models?
A6: Yes, A-1210477 has shown promising antitumor activity in vivo:
- AML: A-1210477 reduced AML cell burden in xenograft mouse models using MOLM13 and patient-derived AML cells. []
- ESCC: A-1210477 decreased tumor formation and weight loss in a dose-dependent manner in a mouse model of ESCC induced by 4-NQO. []
Q7: Are there any clinical trials currently underway with A-1210477?
A7: While A-1210477 has shown promising preclinical results, the provided research does not mention any ongoing clinical trials.
Q8: What are the known mechanisms of resistance to A-1210477?
A8: Research suggests that resistance to A-1210477 can emerge through:
- Upregulation of other anti-apoptotic BCL-2 family members: Increased expression of BCL-XL, BCL-2 A1, or BFL-1 has been observed in some A-1210477-resistant cells. [, , ]
- Activation of alternative pro-survival pathways: Increased activity of the MAPK pathway, leading to elevated MCL-1 expression, has been linked to A-1210477 resistance. []
- Metabolic reprogramming: Targeting glutamine metabolism can sensitize resistant cells to A-1210477, suggesting metabolic adaptation as a resistance mechanism. [, ]
Q9: Does cross-resistance exist between A-1210477 and other anti-cancer agents?
A9: The research highlights a potential for cross-resistance between A-1210477 and venetoclax (ABT-199), a BCL-2 selective inhibitor. Venetoclax treatment can lead to upregulation of MCL-1, conferring resistance to A-1210477. [] Conversely, A-1210477 can overcome resistance to ABT-737, a BCL-2/BCL-XL inhibitor, in AML cells by targeting MCL-1. []
Q10: Which combination therapies involving A-1210477 have shown promise in preclinical studies?
A10: A-1210477 has demonstrated synergistic anti-cancer activity in combination with several agents, including:
- Other BH3 mimetics: Combining A-1210477 with venetoclax (ABT-199), ABT-263 (navitoclax), or A-1155463 (BCL-XL inhibitor) has shown synergistic effects in various cancer cell lines. [, , , , , ]
- CDK9 inhibitors: Co-administration of A-1210477 with CDK9 inhibitors downregulates MCL-1 expression and enhances apoptosis in ABT-199-resistant cells. []
- MEK inhibitors: Combined treatment with A-1210477 and the MEK inhibitor cobimetinib effectively reverses apoptosis resistance in BRAFV600E-mutant colorectal cancer cells by suppressing MCL-1 expression. [, ]
- mTOR inhibitors: A-1210477 synergizes with mTOR inhibitors like AZD2014 and rapamycin to induce apoptosis in AML cells, suggesting a role for mTOR signaling in A-1210477 resistance. []
Q11: What is the rationale for combining A-1210477 with other agents?
A11: Combining A-1210477 with other agents aims to:
- Overcome resistance mechanisms: Targeting multiple anti-apoptotic proteins or pro-survival pathways can enhance efficacy and potentially prevent or delay resistance development. [, , , , , , , , ]
- Achieve synergistic cytotoxicity: Combining A-1210477 with other drugs can induce greater cell death than either agent alone. [, , , , , ]
Q12: Are there any known biomarkers to predict the efficacy of A-1210477 or monitor treatment response?
A12: The level of MCL-1 expression in cancer cells is suggested as a potential biomarker for predicting sensitivity to A-1210477. [, , ] Additionally, the ratio of BIM to BCL-2 has been implicated as a predictor of sensitivity to ABT-199, and considering the interplay between MCL-1 and BCL-2, this ratio could potentially be investigated for A-1210477 as well. []
Q13: Have there been any studies exploring targeted delivery strategies for A-1210477?
A13: One study describes a biomimetic nanomedicine utilizing apolipoprotein E (ApoE) peptide-decorated red blood cell membrane and pH-sensitive dextran nanoparticles for brain-targeted delivery of A-1210477 in combination with ABT-263 for glioblastoma therapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



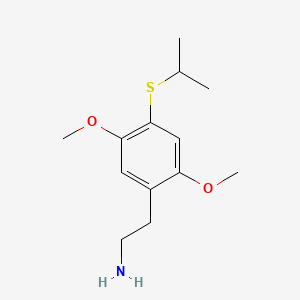
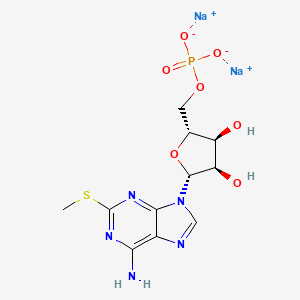

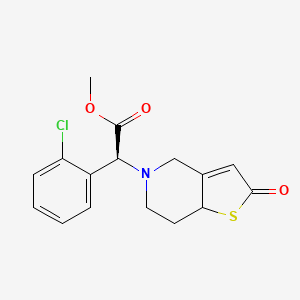
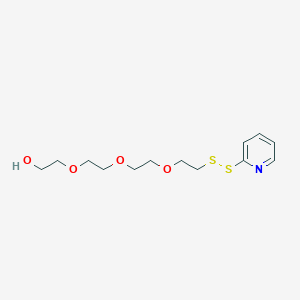

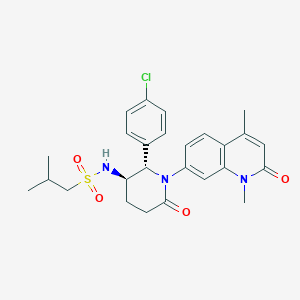
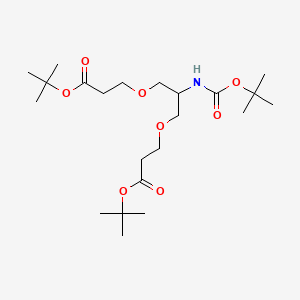


![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)